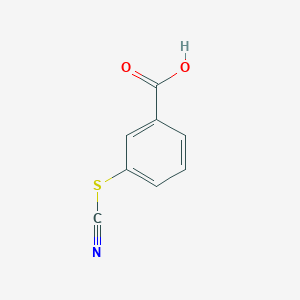
3-thiocyanatobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, m-thiocyano-: is an organic compound that belongs to the family of benzoic acids It is characterized by the presence of a thiocyano group (-SCN) attached to the meta position of the benzoic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, m-thiocyano- typically involves the introduction of the thiocyano group into the benzoic acid structure. One common method is the thiocyanation of benzoic acid derivatives using thiocyanate salts in the presence of oxidizing agents. For example, the reaction of m-bromobenzoic acid with potassium thiocyanate in the presence of copper(II) sulfate can yield benzoic acid, m-thiocyano-.
Industrial Production Methods: Industrial production of benzoic acid, m-thiocyano- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity benzoic acid, m-thiocyano-.
Analyse Chemischer Reaktionen
Types of Reactions: Benzoic acid, m-thiocyano- undergoes various chemical reactions, including:
Substitution Reactions: The thiocyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the thiocyano group can yield amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used in substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include sulfonic acid derivatives.
Reduction Reactions: Products include amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzoic acid, m-thiocyano- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, benzoic acid, m-thiocyano- is used to study enzyme interactions and metabolic pathways. Its derivatives are investigated for their potential as enzyme inhibitors.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, benzoic acid, m-thiocyano- is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, m-thiocyano- involves its interaction with specific molecular targets. The thiocyano group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, p-thiocyano-
- Benzoic acid, o-thiocyano-
- Benzoic acid, m-nitro-
- Benzoic acid, m-amino-
Comparison: Benzoic acid, m-thiocyano- is unique due to the presence of the thiocyano group at the meta position, which imparts distinct chemical reactivity compared to its ortho and para isomers. The meta position also influences the compound’s electronic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
16671-87-7 |
|---|---|
Molekularformel |
C8H5NO2S |
Molekulargewicht |
179.2 g/mol |
IUPAC-Name |
3-thiocyanatobenzoic acid |
InChI |
InChI=1S/C8H5NO2S/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-4H,(H,10,11) |
InChI-Schlüssel |
LUCYABSAYIDKJV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)SC#N)C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)SC#N)C(=O)O |
| 16671-87-7 | |
Synonyme |
3-Thiocyanobenzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


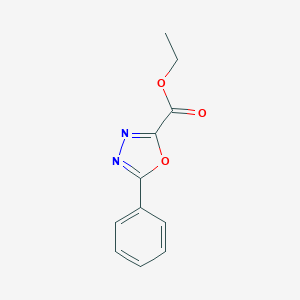
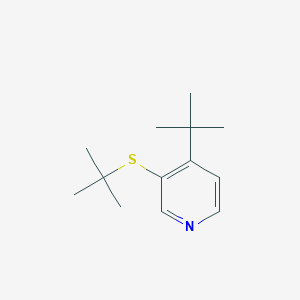
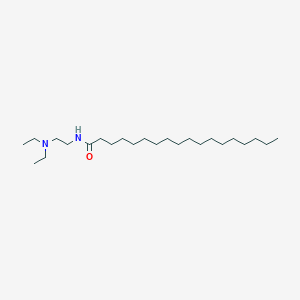

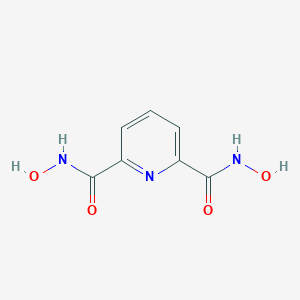
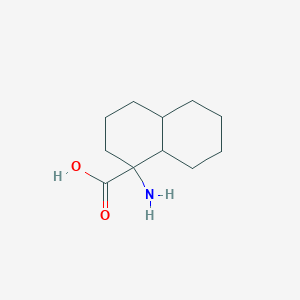
![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)
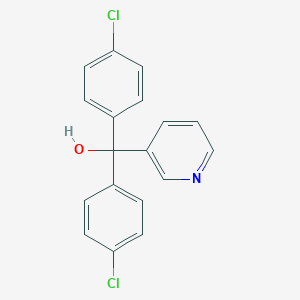
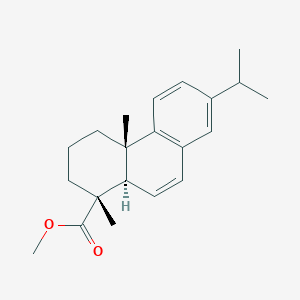
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)
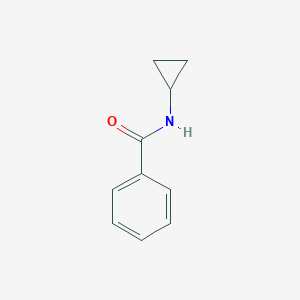
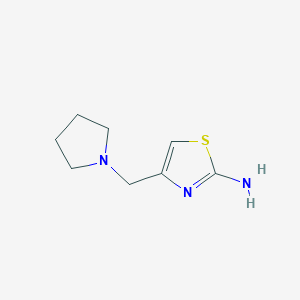

![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
